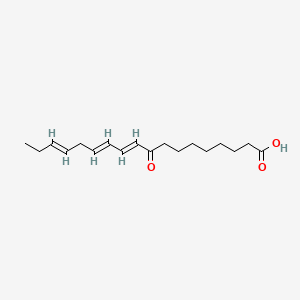
9-Oxo-10,12,15-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-10,12,15-octadecatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Findings
- Fatty Acid Metabolism : Studies have shown that treatment with 9-oxo-OTA increases fatty acid uptake and β-hydroxybutyrate secretion in murine primary hepatocytes. This effect is mediated through PPARα activation, which is crucial for fatty acid oxidation .
- Dyslipidemia Management : The activation of PPARα by 9-oxo-OTA suggests its potential use in treating dyslipidemia. The compound's ability to enhance lipid metabolism could lead to reduced levels of triglycerides and cholesterol in the bloodstream .
- Comparative Efficacy : In comparative studies, 9-oxo-OTA demonstrated stronger PPARα activation compared to other compounds like 13-oxo-octadecatrienoic acid. This positions 9-oxo-OTA as a potent candidate for further research and potential therapeutic use .
Data Table: Effects of 9-Oxo-OTA on Hepatic Lipid Metabolism
| Parameter | Control Group | 9-Oxo-OTA Treatment | Change (%) |
|---|---|---|---|
| Fatty Acid Uptake (14C-palmitic) | Baseline | Increased | +40% |
| β-Hydroxybutyrate Secretion | Baseline | Increased | +50% |
| mRNA Expression of PPARα Targets | Baseline | Increased | +30% |
Case Study 1: Tomato Extract and Lipid Metabolism
A study published in Molecular Metabolism highlights that tomato extract containing 9-oxo-OTA significantly improved lipid profiles in murine models. The research demonstrated that mice fed with diets supplemented with tomato extract exhibited enhanced fatty acid oxidation and improved metabolic parameters compared to control groups .
Case Study 2: PPARα Activation in Hepatocytes
In vitro experiments revealed that primary hepatocytes treated with 9-oxo-OTA showed a marked increase in the expression of genes involved in lipid metabolism. Specifically, the study noted a significant upregulation of Cpt1a and Hmgcs2 mRNA levels, indicating enhanced fatty acid oxidation pathways .
Eigenschaften
CAS-Nummer |
64265-94-7 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+ |
InChI-Schlüssel |
ACHDMUPTZYZIGR-JPAZTHTMSA-N |
SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Isomerische SMILES |
CC/C=C/C/C=C/C=C/C(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O |
Synonyme |
9-oxo-10,12,15-octadecatrienoic acid 9-oxo-10,12,15-ODTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















